molecular formula C17H18ClNO6 B1413604 (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid CAS No. 1821739-53-0

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid

Cat. No. B1413604
CAS RN: 1821739-53-0
M. Wt: 367.8 g/mol
InChI Key: RLQMUEBVBXLJAW-KJCOKPRTSA-N
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Description

“(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid” is a compound that involves the combination of a methanamine derivative and tartaric acid . Tartaric acid is a white crystalline organic acid that occurs naturally in many plants, most notably in grapes . It is used in the preparation of enantiospecific homochiral cis -4-formyl β-lactams and as a starting material in the synthesis of D- erythro -sphingosine and L-lyxo-phytosphingosine .

Scientific Research Applications

One-Pot Racemization and Resolution Processes

A key application involves the one-pot racemization process of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate for the antimuscarinic agent solifenacin. This process uses D(-)-tartaric acid for the successful resolution of the racemized amine, highlighting the compound's utility in recycling waste R enantiomers in pharmaceutical synthesis (Bolchi et al., 2013).

Chiral Stationary Phases

Another significant application is the development of chiral stationary phases (CSPs) for chromatography. L-Dibenzoyl tartaric acid, related to the compound of interest, has been used to create CSPs with strong enantioseparation ability, demonstrating the utility of tartaric acid derivatives in analytical chemistry to resolve enantiomers (Wei et al., 2009).

Synthesis of Chiral Amines

The synthesis of new chiral amines with a cyclic 1,2-diacetal skeleton derived from (2R, 3R)-(+)-tartaric acid is another application. These syntheses have produced C(2)-symmetrical and C1-symmetrical compounds potentially useful as asymmetric organocatalysts or chelating ligands for asymmetric metal-catalyzed reactions, showcasing the role of tartaric acid derivatives in the synthesis of complex chiral molecules (Barros & Phillips, 2006).

Synthesis of Bisphosphine Ligands

Tartaric acid derivatives have also been utilized in the synthesis of C2-symmetric bisphosphine ligands, which were tested in the Pd-catalyzed asymmetric O-allylation of a phenol. This application underscores the compound's relevance in catalysis and the synthesis of ligands for asymmetric reactions (Dindaroglu et al., 2014).

Green Catalysis

Tartaric acid itself has been identified as a natural, green, and highly efficient catalyst for the one-pot synthesis of functionalized piperidines. This exemplifies the compound's role in promoting eco-friendly synthetic routes for the preparation of complex organic molecules (Aboonajmi et al., 2015).

Safety and Hazards

Tartaric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye damage . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Future research could focus on the complete biosynthetic pathway of tartaric acid, thereby enabling precise regulation of tartaric acid . New technologies in grapevine research such as the development of global co-expression network analysis tools and genome-wide association studies, should enable more rapid progress .

properties

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMUEBVBXLJAW-KJCOKPRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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